molecular formula C23H19ClN2O6S B3986366 ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B3986366
M. Wt: 486.9 g/mol
InChI Key: FAUMVQALNDTDAO-UHFFFAOYSA-N
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Description

Ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a structurally complex heterocyclic compound featuring a thiazole core, a substituted pyrrolidinone ring, and multiple aromatic and heteroaromatic substituents. Key structural components include:

  • Thiazole ring: A five-membered aromatic ring containing nitrogen and sulfur atoms, substituted with a methyl group at position 4 and an ethyl carboxylate ester at position 4.
  • Pyrrolidinone moiety: A five-membered lactam ring (4,5-dioxopyrrolidin-1-yl) at position 2 of the thiazole, further substituted with a 3-chlorophenyl group and a hydroxymethylidene unit linked to a 5-methylfuran-2-yl group in the (3E)-configuration.

This compound’s hybrid architecture combines features of thiazoles (known for diverse bioactivity) and pyrrolidinones (often used in pharmaceuticals for their conformational rigidity). Its synthesis likely involves multi-step heterocyclic coupling reactions, analogous to methods used for related thiazole-pyrrolidinone hybrids .

Properties

IUPAC Name

ethyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O6S/c1-4-31-22(30)20-12(3)25-23(33-20)26-17(13-6-5-7-14(24)10-13)16(19(28)21(26)29)18(27)15-9-8-11(2)32-15/h5-10,17,28H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUMVQALNDTDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=C(O3)C)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the thiazole and pyrrolidine derivatives, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate may be studied for its potential biological activity. This could include investigations into its effects on cellular processes, enzyme inhibition, or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it may interact with various biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA/RNA processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity necessitates comparisons with analogues sharing core motifs (thiazole, pyrrolidinone) or substituent patterns. Below is a detailed analysis:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Notable Properties
Target Compound Thiazole + Pyrrolidinone 3-Chlorophenyl, 5-methylfuran-2-yl, ethyl carboxylate High lipophilicity (due to chlorophenyl and methylfuran), potential for dual hydrogen bonding (hydroxymethylidene and pyrrolidinone carbonyl)
Ethyl 3-(2-Chlorophenyl)-4-Methyl-2-Sulfanylidene-1,3-Thiazole-5-Carboxylate () Thiazole 2-Chlorophenyl, sulfanylidene (C=S) Enhanced electrophilicity at C=S group; used in nucleophilic substitution reactions. Lower solubility in polar solvents compared to the target compound
Methyl 2-Chlorothiazole-5-Carboxylate () Thiazole Chlorine at position 2, methyl ester Simpler structure; reactive at C2 for cross-coupling. Lacks pyrrolidinone, reducing potential for hydrogen-bond interactions
1-(5-Chlorothiophen-2-yl)Cyclobutan-1-ol () Cyclobutanol + Thiophene Chlorothiophene, hydroxyl Polar hydroxyl group improves aqueous solubility. Thiophene’s sulfur atom may confer distinct metabolic stability vs. furan in the target compound
Pyrrolidinone Derivatives (e.g., 1,4-Dimethylpyrrolidin-2-one) () Pyrrolidinone Methyl groups Lacks aromatic substituents; used as solvents or intermediates. Less bioactive than the target compound due to absence of thiazole and chlorophenyl

Key Findings :

Thiazole Derivatives: Substituents at position 2 (e.g., pyrrolidinone vs. sulfanylidene) dictate reactivity. The target compound’s pyrrolidinone enables hydrogen bonding, critical for protein target engagement, whereas sulfanylidene derivatives favor electrophilic reactions . Ethyl carboxylate esters (vs.

Pyrrolidinone Hybrids: The 4,5-dioxo configuration in the target compound increases polarity compared to non-ketonic pyrrolidinones (e.g., 1,4-dimethylpyrrolidin-2-one), improving solubility in semi-polar solvents .

Aromatic/Heteroaromatic Substituents: 3-Chlorophenyl vs. thiophene/chlorothiophene: Chlorophenyl’s electron-withdrawing effect stabilizes negative charges in intermediates, whereas thiophene’s aromaticity may enhance π-stacking in biological systems . 5-Methylfuran-2-yl vs. pyrazole (): Furan’s oxygen atom offers hydrogen-bond acceptor sites, contrasting with pyrazole’s dual N-H donor/acceptor capacity .

Biological Activity Correlations: Compounds with thiazole-pyrrolidinone hybrids (like the target) often exhibit antimicrobial or kinase inhibitory activity, attributed to their ability to disrupt enzyme active sites via dual hydrogen bonding and hydrophobic interactions . Substituent variations (e.g., furan vs. thiophene) correlate with target selectivity. For example, furan-containing derivatives show higher affinity for bacterial enoyl-ACP reductase, while thiophene analogues target mammalian kinases .

Computational and Experimental Insights :

  • Structural Analysis : Tools like SHELXL () and Multiwfn () enable precise determination of the target compound’s stereochemistry and electron density distribution, critical for comparing reactivity with analogues .
  • Bioactivity Profiling: Data mining () suggests that structurally similar compounds cluster by mode of action, implying the target compound may share bioactivity with thiazole-based antimicrobials or pyrrolidinone-containing enzyme inhibitors .

Biological Activity

Ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure suggests various pharmacological properties, which have been explored through various studies.

The molecular formula of the compound is C23H19ClN2O6SC_{23}H_{19}ClN_2O_6S with a molecular weight of approximately 486.9 g/mol. Its complexity rating is noted to be 830, indicating a structurally intricate molecule that may interact with biological systems in multifaceted ways.

1. Hypolipidemic Effects

One significant area of research involves the compound's hypolipidemic effects. A related compound, ethyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetate, demonstrated a marked reduction in serum cholesterol and triglyceride levels in normal and hereditary hyperlipidemic rats. Specifically, it reduced cholesterol levels by 23% and triglycerides by 35% at a dietary dose of 0.05% . This suggests potential applications for managing lipid profiles in clinical settings.

2. Platelet Aggregation Inhibition

In addition to lipid-lowering effects, the compound exhibited anti-platelet aggregation properties. In vitro studies indicated that it could inhibit platelet aggregation effectively, which is crucial for preventing thrombotic events in cardiovascular diseases .

3. Allosteric Modulation

Research has indicated that derivatives of this compound may act as allosteric modulators of metabotropic glutamate receptor 5 (mGluR5). This receptor is implicated in various neurological conditions, suggesting that compounds like ethyl 2-{(3E)-...} could have neuroprotective or neurotherapeutic potentials .

Case Studies

Several studies have been conducted to explore the biological activities of this compound and its analogs:

  • Study on Lipid Profiles : In a controlled study involving Sprague-Dawley rats, the administration of a related compound resulted in significant reductions in lipid levels, indicating its potential as a therapeutic agent for hyperlipidemia .
  • Neuropharmacological Assessment : Investigations into the modulation of mGluR5 have shown promise for compounds similar to ethyl 2-{(3E)-...}, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

Research Findings Summary Table

Activity TypeCompound TestedEffectReference
HypolipidemicEthyl 2-(4-chlorophenyl)-5-(2-furyl)-4-oxazoleacetateReduced cholesterol by 23%, triglycerides by 35%
Platelet AggregationEthyl derivativesInhibited platelet aggregation
Allosteric ModulationmGluR5 modulatorsPotential neuroprotective effects

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidinone and thiazole intermediates. Key steps include:

  • Condensation reactions : Use hydroxy-methylidene furan derivatives (e.g., 5-methylfuran-2-yl) with pyrrolidin-4,5-dione precursors under reflux in ethanol or methanol .
  • Catalyst selection : Optimize yields using Lewis acids (e.g., ZnCl₂, FeCl₃) to stabilize reactive intermediates .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from acetone/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural validation?

  • Methodological Answer : Combine complementary techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., 3-chlorophenyl, methylfuran) and stereochemistry at the (3E)-configured double bond .
  • IR spectroscopy : Verify carbonyl groups (4,5-dioxopyrrolidin) at ~1700–1750 cm⁻¹ and hydroxyl absorption at ~3200–3500 cm⁻¹ .
  • X-ray crystallography : Resolve ambiguities in molecular geometry, particularly the (3E)-configuration and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of the thiazole-pyrrolidinone core?

  • Methodological Answer :

  • Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize charge-separated intermediates in the thiazole cyclization step .
  • Temperature control : Maintain 60–80°C to avoid decomposition of the hydroxy-methylidene group .
  • Monitoring : Track reaction progress via TLC (Rf = 0.5 in 3:7 ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NOE effects in NMR)?

  • Methodological Answer :

  • Dynamic effects : Consider rotational barriers in the (3E)-methylidene group, which may cause unexpected NOE correlations. Use variable-temperature NMR to confirm .
  • Computational validation : Perform DFT calculations (e.g., Gaussian 09) to predict NMR chemical shifts and compare with experimental data .
  • Alternative techniques : Employ mass spectrometry (HRMS) to verify molecular weight and isotopic patterns for chlorine atoms .

Q. What strategies are effective for studying structure-activity relationships (SAR) in analogs of this compound?

  • Methodological Answer :

  • Substituent variation : Modify the 3-chlorophenyl group (e.g., replace with 4-fluorophenyl) to assess electronic effects on bioactivity .
  • Pharmacophore mapping : Use molecular docking (MOE software) to predict interactions with target proteins (e.g., enzymes in inflammatory pathways) .
  • In vitro assays : Test analogs for inhibition of cyclooxygenase (COX-2) or interleukin-6 (IL-6) to link structural features to anti-inflammatory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
ethyl 2-{(3E)-2-(3-chlorophenyl)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

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